molecular formula C14H7BrCl2N2OS2 B2854208 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide CAS No. 391229-49-5

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide

Cat. No. B2854208
CAS RN: 391229-49-5
M. Wt: 434.15
InChI Key: IZBADQLAVLFCFW-UHFFFAOYSA-N
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Description

“N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide” is a complex organic compound. It contains several functional groups, including a bromothiophene, a thiazole, and a dichlorobenzamide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without more specific information or an existing crystal structure, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of bromine atoms might make the compound relatively heavy and possibly reactive .

Scientific Research Applications

Antimicrobial Activity

Several studies have explored the synthesis of thiazole derivatives, including compounds structurally related to N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, for their potential antimicrobial properties. For instance, novel 2,4-disubstituted thiazoles have been synthesized and shown promising antibacterial and antifungal activities. These compounds were tested against various microbial strains, revealing their potential as antimicrobial agents due to their structural features and functional groups (Karegoudar et al., 2008).

Antiviral Activity

Another area of interest is the antiviral potential of thiazole derivatives. A study on the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides highlighted the creation of new compounds with selective anti-tobacco mosaic virus activity. These findings suggest the potential of thiazole-based compounds in developing antiviral agents (Chen et al., 2010).

Anticancer Activity

The exploration of thiazole derivatives for anticancer activity has also been a significant focus. Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including thiazole moieties, has shown high singlet oxygen quantum yield. These properties are crucial for Type II photodynamic therapy applications, potentially offering a novel approach to cancer treatment (Pişkin et al., 2020).

Herbicidal Activity

Additionally, thiazole derivatives have been evaluated for their herbicidal activity. A study on 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones demonstrated good yields and significant antibacterial and antifungal effects. These compounds' ADMET prediction indicated a drug-like nature, suggesting their utility in agricultural applications as well (Sharma et al., 2022).

Safety and Hazards

The safety and hazards of a compound also depend on its specific properties. Brominated compounds, for example, can be hazardous and require careful handling .

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2OS2/c15-12-4-3-11(22-12)10-6-21-14(18-10)19-13(20)8-2-1-7(16)5-9(8)17/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBADQLAVLFCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide

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